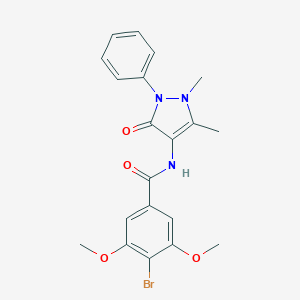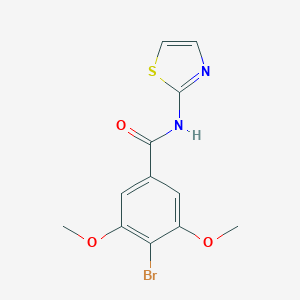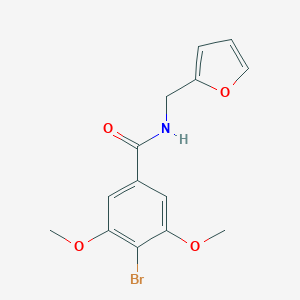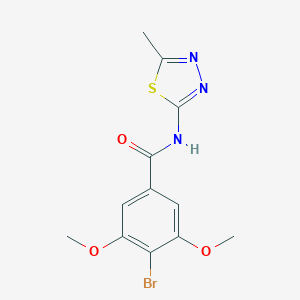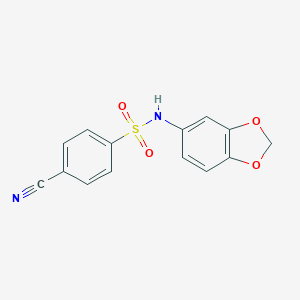![molecular formula C12H17N3O2S B263053 4-cyano-N-[3-(dimethylamino)propyl]benzenesulfonamide](/img/structure/B263053.png)
4-cyano-N-[3-(dimethylamino)propyl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-cyano-N-[3-(dimethylamino)propyl]benzenesulfonamide, also known as DNBS, is a compound that has been widely used in scientific research for its ability to induce colitis in animal models. This molecule has been the subject of numerous studies due to its potential to mimic the inflammatory response seen in human inflammatory bowel disease (IBD).
作用機序
4-cyano-N-[3-(dimethylamino)propyl]benzenesulfonamide induces colitis by activating the innate immune system and triggering an inflammatory response in the colon. Specifically, 4-cyano-N-[3-(dimethylamino)propyl]benzenesulfonamide is thought to activate the NLRP3 inflammasome, which leads to the production of pro-inflammatory cytokines such as IL-1β and IL-18. These cytokines then recruit immune cells to the site of inflammation, leading to tissue damage and the development of colitis.
Biochemical and physiological effects:
4-cyano-N-[3-(dimethylamino)propyl]benzenesulfonamide-induced colitis is characterized by a number of biochemical and physiological changes in the colon. These include increased levels of pro-inflammatory cytokines, infiltration of immune cells, and damage to the epithelial lining of the colon. In addition, 4-cyano-N-[3-(dimethylamino)propyl]benzenesulfonamide has been shown to alter the composition of the gut microbiota, which may contribute to the development of colitis.
実験室実験の利点と制限
One advantage of using 4-cyano-N-[3-(dimethylamino)propyl]benzenesulfonamide to induce colitis in animal models is that it provides a reproducible and well-characterized model of IBD. In addition, 4-cyano-N-[3-(dimethylamino)propyl]benzenesulfonamide-induced colitis can be induced in a relatively short period of time, making it a useful tool for studying the early stages of IBD. However, there are also limitations to using 4-cyano-N-[3-(dimethylamino)propyl]benzenesulfonamide. For example, the model may not fully recapitulate the complexity of human IBD, and there may be differences in the response to 4-cyano-N-[3-(dimethylamino)propyl]benzenesulfonamide between different animal species.
将来の方向性
There are a number of future directions for research on 4-cyano-N-[3-(dimethylamino)propyl]benzenesulfonamide and its role in IBD. One area of interest is the development of new therapeutics that target the NLRP3 inflammasome and other components of the innate immune system. In addition, there is interest in exploring the role of the gut microbiota in 4-cyano-N-[3-(dimethylamino)propyl]benzenesulfonamide-induced colitis and the potential for microbiota-targeted therapies. Finally, there is a need for further validation of the 4-cyano-N-[3-(dimethylamino)propyl]benzenesulfonamide-induced colitis model and its use in drug discovery and development.
合成法
4-cyano-N-[3-(dimethylamino)propyl]benzenesulfonamide can be synthesized through a multi-step process starting from 4-chlorobenzenesulfonamide. The first step involves the reaction of 4-chlorobenzenesulfonamide with sodium cyanide to form 4-cyano-benzenesulfonamide. This intermediate is then reacted with 3-dimethylaminopropylamine to yield 4-cyano-N-[3-(dimethylamino)propyl]benzenesulfonamide. The final product is obtained through purification by column chromatography.
科学的研究の応用
4-cyano-N-[3-(dimethylamino)propyl]benzenesulfonamide has been widely used in scientific research to induce colitis in animal models. Colitis is a type of IBD that is characterized by inflammation and damage to the lining of the colon. 4-cyano-N-[3-(dimethylamino)propyl]benzenesulfonamide has been shown to induce colitis in a dose-dependent manner, making it a useful tool for studying the pathogenesis of IBD. In addition, 4-cyano-N-[3-(dimethylamino)propyl]benzenesulfonamide has also been used to study the role of various immune cells and cytokines in the development of colitis.
特性
製品名 |
4-cyano-N-[3-(dimethylamino)propyl]benzenesulfonamide |
|---|---|
分子式 |
C12H17N3O2S |
分子量 |
267.35 g/mol |
IUPAC名 |
4-cyano-N-[3-(dimethylamino)propyl]benzenesulfonamide |
InChI |
InChI=1S/C12H17N3O2S/c1-15(2)9-3-8-14-18(16,17)12-6-4-11(10-13)5-7-12/h4-7,14H,3,8-9H2,1-2H3 |
InChIキー |
ZBPIYOQJZCVSPQ-UHFFFAOYSA-N |
SMILES |
CN(C)CCCNS(=O)(=O)C1=CC=C(C=C1)C#N |
正規SMILES |
CN(C)CCCNS(=O)(=O)C1=CC=C(C=C1)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



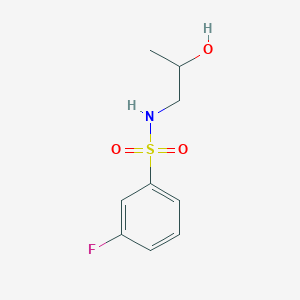
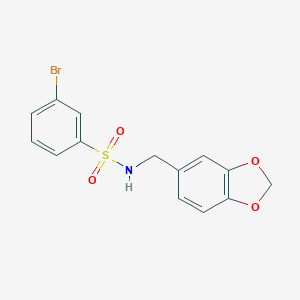
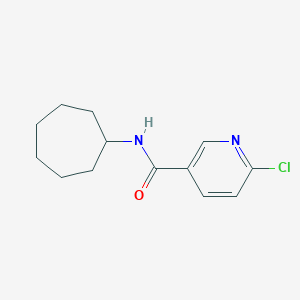
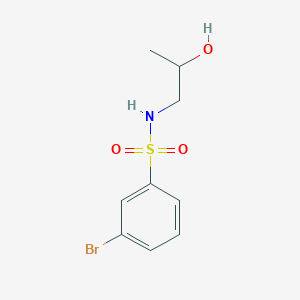
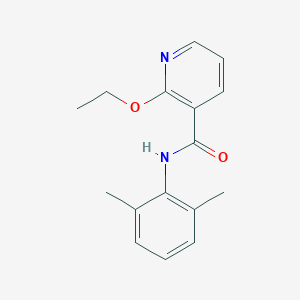
![4-cyano-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B262985.png)

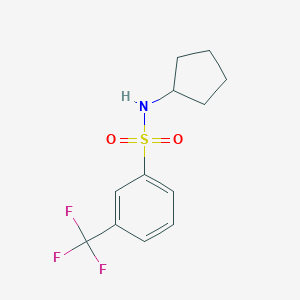
![1-[(3-Methylphenyl)sulfonyl]-4-piperidinol](/img/structure/B262999.png)
